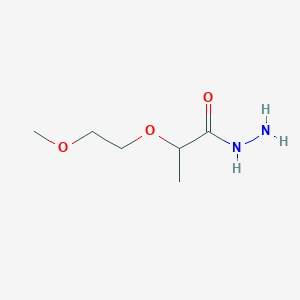
2-(2-Methoxyethoxy)propanehydrazide
Vue d'ensemble
Description
“2-(2-Methoxyethoxy)propanehydrazide” is a chemical compound with the molecular formula C6H14N2O3 . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 N hydrazine, and 3 aliphatic ethers .
Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by various sources . It has a molecular weight of 162.187 Da and a monoisotopic mass of 162.100449 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly detailed in the available resources .Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to 2-(2-methoxyethoxy)propanehydrazide, has shown significant antioxidant and anticancer activities. These compounds have demonstrated higher antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. Such findings highlight the potential therapeutic applications of these compounds in cancer treatment (Tumosienė et al., 2020).
Corrosion Inhibition
Hydrazone derivatives, including some with structures similar to this compound, have been studied for their corrosion inhibition properties. These compounds have shown high inhibition performance in protecting mild steel against corrosion, particularly in acidic environments. The study suggests their practical application in industries where corrosion is a concern (Chaouiki et al., 2020).
Optical Nonlinearity and Limiting Studies
Propane hydrazides, which include compounds structurally related to this compound, have been analyzed for their nonlinear optical properties. These studies are essential in the development of optical devices such as optical limiters and switches. The findings contribute to the understanding of the optical behavior of these compounds, which can be used in advanced photonic applications (Naseema et al., 2012).
Synthesis of Novel Silane Compounds for Li-ion Batteries
Novel silane compounds, including derivatives of this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds can dissolve various lithium salts and have shown excellent cyclability and thermal stability, indicating their potential in enhancing the performance of lithium-ion batteries (Amine et al., 2006).
Mécanisme D'action
Target of Action
It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
In the context of ADCs and PROTACs, 2-(2-Methoxyethoxy)propanehydrazide acts as a linker molecule. It connects the antibody or ligand to the cytotoxic drug or ubiquitin ligase ligand, respectively . The specific interactions with its targets depend on the particular ADC or PROTAC in which it is incorporated.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the action of the ADC or PROTAC. ADCs typically target antigens on cancer cells, delivering cytotoxic drugs directly to these cells . PROTACs, on the other hand, induce the degradation of specific proteins by the ubiquitin-proteasome system .
Result of Action
The molecular and cellular effects of this compound’s action are those of the ADC or PROTAC in which it is incorporated. For ADCs, this typically involves the death of target cancer cells . For PROTACs, the result is the degradation of a specific target protein .
Action Environment
The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These include the physiological conditions in the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-5(6(9)8-7)11-4-3-10-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPXNKKNAMDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
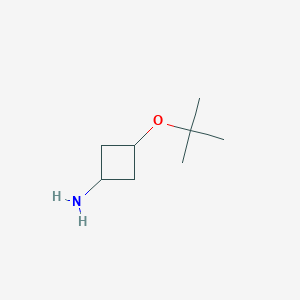
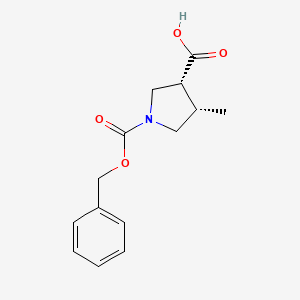
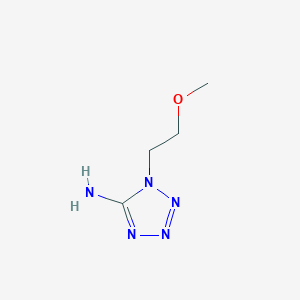
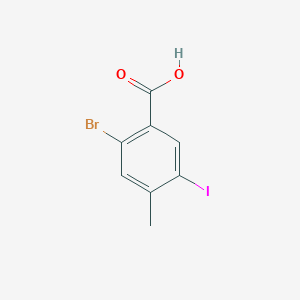
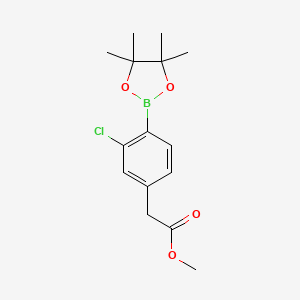
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
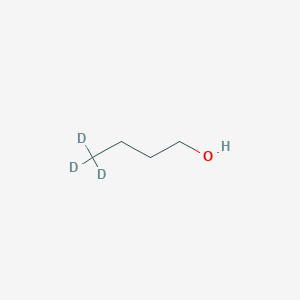

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
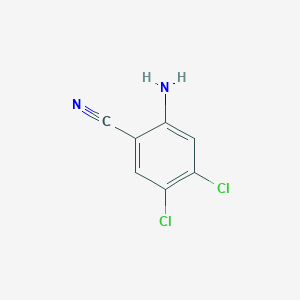
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
